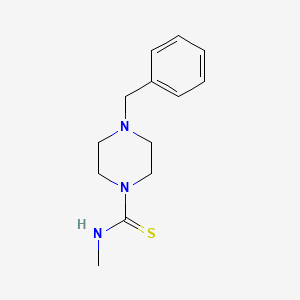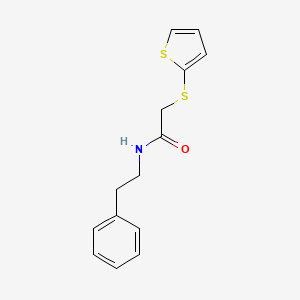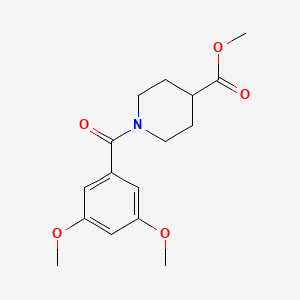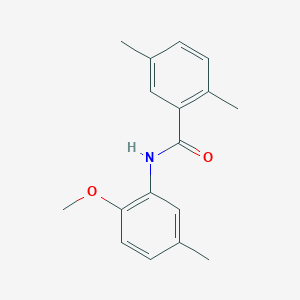![molecular formula C22H22N2O B5878500 N-[3-(dimethylamino)phenyl]-2,2-diphenylacetamide](/img/structure/B5878500.png)
N-[3-(dimethylamino)phenyl]-2,2-diphenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(dimethylamino)phenyl]-2,2-diphenylacetamide, commonly known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA is a white crystalline solid that is soluble in organic solvents and is commonly used as a fluorescent probe for detecting metal ions.
科学的研究の応用
DPA has been widely used in scientific research due to its unique properties. One of the main applications of DPA is as a fluorescent probe for detecting metal ions such as zinc, cadmium, and mercury. DPA can selectively bind to these metal ions and emit a fluorescence signal, which can be used to detect their presence in biological samples. DPA has also been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis, sensing, and imaging.
作用機序
The mechanism of action of DPA is based on its ability to bind to metal ions and form a chelate complex. The chelate complex stabilizes the metal ion and alters its chemical properties, leading to changes in its biological activity. The binding of DPA to metal ions can also induce conformational changes in proteins and enzymes, which can affect their activity and function.
Biochemical and physiological effects:
DPA has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that DPA can inhibit the activity of metalloproteases, which are enzymes that play a role in various biological processes such as tissue remodeling and inflammation. DPA has also been shown to have antioxidant activity and can protect cells from oxidative stress. In vivo studies have shown that DPA can improve cognitive function in animal models of Alzheimer's disease and can protect against neurotoxicity induced by metal ions.
実験室実験の利点と制限
DPA has several advantages for use in lab experiments. It is a highly specific fluorescent probe for metal ions, which allows for accurate detection and quantification. DPA is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to using DPA in lab experiments. DPA has limited solubility in water, which can make it difficult to use in biological assays. DPA also has a relatively low quantum yield, which can limit its sensitivity for detecting low concentrations of metal ions.
将来の方向性
There are several future directions for research on DPA. One area of interest is the development of new metal complexes based on DPA that have improved properties for catalysis, sensing, and imaging. Another area of interest is the use of DPA as a therapeutic agent for diseases such as Alzheimer's disease and cancer. DPA has also been proposed as a potential agent for environmental remediation, as it can selectively bind to metal ions and remove them from contaminated water or soil. Overall, DPA has significant potential for a wide range of applications in various fields, and further research is needed to fully explore its properties and potential.
合成法
DPA can be synthesized through a multistep process that involves the reaction of 3-dimethylaminobenzaldehyde with acetophenone in the presence of a base to form an intermediate product. The intermediate product is then treated with benzophenone in the presence of a catalyst to form DPA. The synthesis of DPA is a complex process that requires careful monitoring of the reaction conditions to ensure a high yield and purity of the final product.
特性
IUPAC Name |
N-[3-(dimethylamino)phenyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-24(2)20-15-9-14-19(16-20)23-22(25)21(17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3-16,21H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTNDKYNEVVKPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(4-fluorophenyl)acryloyl]-4-(2-pyridinyl)piperazine](/img/structure/B5878417.png)



![7-methyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5878434.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5878455.png)

![N-(4-methylphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5878471.png)

![N-(tert-butyl)-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5878481.png)
![methyl 2-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5878484.png)


![2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5878518.png)